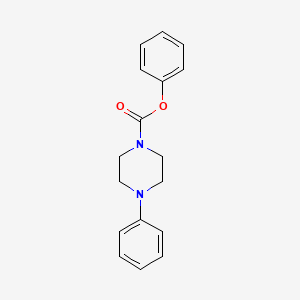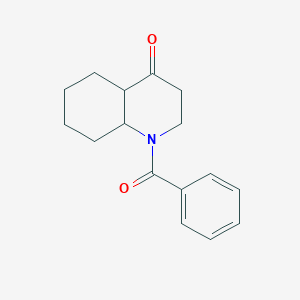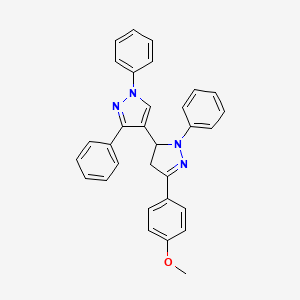
phenyl 4-phenyl-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPCC is a piperazine derivative that has been synthesized for various purposes, including drug development and biochemical studies. PPCC is a white crystalline powder that has a molecular weight of 291.36 g/mol. PPCC has been found to exhibit various biological activities, including antitumor, antiviral, and antifungal properties. The compound has also been studied for its potential use in the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of PPCC is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and receptors. PPCC has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. In addition, PPCC has been found to bind to the serotonin transporter, a receptor that is involved in the regulation of mood and behavior.
Biochemical and physiological effects:
PPCC has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. PPCC has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, the compound has been found to inhibit the activity of COX-2, leading to a reduction in inflammation and pain. PPCC has also been found to bind to the serotonin transporter, leading to an increase in serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PPCC in lab experiments is its ability to exhibit various biological activities, including antitumor, antiviral, and antifungal properties. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PPCC in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PPCC. One area of research is the development of PPCC-based drugs for the treatment of cancer and viral and fungal infections. Another area of research is the elucidation of the exact mechanism of action of PPCC, which may lead to the development of more targeted therapies. In addition, further research is needed to determine the potential toxicity of PPCC and its effects on human health. Overall, PPCC is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
Synthesemethoden
PPCC can be synthesized through various methods, including the reaction of 4-phenyl-1-piperazinecarboxylic acid with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through precipitation and recrystallization. Other methods of synthesis include the reaction of 1,4-dibromobenzene with piperazine in the presence of a base, followed by the reaction with sodium hydride and phenyl chloroformate.
Wissenschaftliche Forschungsanwendungen
PPCC has been studied for its potential use in drug development, particularly in the treatment of cancer. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PPCC has also been studied for its potential use in the treatment of viral and fungal infections. In addition, the compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
phenyl 4-phenylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-16-9-5-2-6-10-16)19-13-11-18(12-14-19)15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQIITHNXREOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-phenylpiperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)


![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)
![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)


![N~2~-(3-chloro-2-methylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156987.png)